molecular formula C5H11N3 B13079486 Pyrrolidine-3-carboximidamide

Pyrrolidine-3-carboximidamide

Cat. No.: B13079486
M. Wt: 113.16 g/mol
InChI Key: LTIGEFPDXPAKGL-UHFFFAOYSA-N
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Description

Pyrrolidine-3-carboximidamide is a nitrogen-containing heterocyclic compound with a five-membered ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolidine-3-carboximidamide can be synthesized through various methods. One common approach involves the cyclization of nitrogen-containing carbonyl compounds. For example, the cyclization of 4-aminobutanal or 1-aminoalkan-4-ones can lead to the formation of pyrrolidine derivatives . Another method involves the use of asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes, resulting in highly enantiomerically enriched pyrrolidine-3-carboxylic acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nitrogen-containing acetals and ketals as starting materials is a common industrial approach .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include various substituted pyrrolidines, oxo derivatives, and reduced derivatives.

Mechanism of Action

The mechanism of action of pyrrolidine-3-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with enzymes and receptors, leading to the modulation of biological processes. Molecular docking studies have established that the interaction with specific proteins, such as Akt, may be the predominant mechanism of action .

Comparison with Similar Compounds

Pyrrolidine-3-carboximidamide can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds share a similar five-membered ring structure but differ in their functional groups and biological activities . This compound is unique due to its specific substitution pattern and potential biological activities .

List of Similar Compounds

Properties

Molecular Formula

C5H11N3

Molecular Weight

113.16 g/mol

IUPAC Name

pyrrolidine-3-carboximidamide

InChI

InChI=1S/C5H11N3/c6-5(7)4-1-2-8-3-4/h4,8H,1-3H2,(H3,6,7)

InChI Key

LTIGEFPDXPAKGL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=N)N

Origin of Product

United States

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